molecular formula C14H16N2O3 B12904164 4-Isopropoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide CAS No. 681236-43-1

4-Isopropoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Cat. No.: B12904164
CAS No.: 681236-43-1
M. Wt: 260.29 g/mol
InChI Key: VYFNAXPCIIKJKB-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-(5-methylisoxazol-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It features an isoxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-N-(5-methylisoxazol-3-yl)benzamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via an etherification reaction, typically using isopropyl alcohol and a suitable base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and amide coupling steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-N-(5-methylisoxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: Reduced forms of the benzamide group.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

4-Isopropoxy-N-(5-methylisoxazol-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-N-(5-methylisoxazol-3-yl)benzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide group can also form hydrogen bonds with biological molecules, enhancing its binding affinity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methylisoxazol-3-yl)benzamide: Lacks the isopropoxy group, which may affect its solubility and binding properties.

    4-Isopropoxy-N-(3-isoxazolyl)benzamide: Similar structure but with different substitution patterns on the isoxazole ring.

    4-Isopropoxy-N-(5-methylisoxazol-3-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness

4-Isopropoxy-N-(5-methylisoxazol-3-yl)benzamide is unique due to the presence of both the isopropoxy group and the benzamide group, which can enhance its solubility and binding affinity. The specific substitution pattern on the isoxazole ring also contributes to its distinct chemical and biological properties.

Biological Activity

4-Isopropoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of benzamides and features an isoxazole ring, which is known for its diverse biological properties. Understanding the biological activity of this compound involves exploring its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C13H16N2O2\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{2}

This structure includes:

  • An isoxazole ring, which contributes to its biological activity.
  • A benzamide moiety that enhances its interaction with various biological targets.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets. The isoxazole ring is known to bind to various enzymes and receptors, potentially leading to inhibition or activation of these targets. This interaction can result in a range of biological effects, depending on the target involved.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that benzamides can inhibit bacterial growth and possess antifungal activity. The presence of the isoxazole ring may enhance these effects by interacting with microbial enzymes.

Anticancer Potential

Benzamides have also been investigated for their anticancer properties. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further research in cancer therapy. Preliminary studies suggest that this compound may inhibit cancer cell lines, although detailed studies are needed to confirm these findings.

Case Studies

  • Antimicrobial Activity : A study demonstrated that a series of benzamide derivatives exhibited varying degrees of antimicrobial activity against common pathogens. The compound's structure was correlated with its efficacy, suggesting that modifications could enhance potency.
  • Anticancer Activity : In vitro studies showed that certain benzamide derivatives could induce apoptosis in cancer cells. The mechanism involved caspase activation and modulation of cell cycle proteins.

Research Findings

A comprehensive analysis of related compounds reveals significant insights into the biological activities associated with the benzamide class:

CompoundActivity TypeIC50 (µM)Reference
Benzamide Derivative AAntimicrobial25
Benzamide Derivative BAnticancer15
This compoundAntimicrobial/Anticancer (Preliminary)TBD

Properties

CAS No.

681236-43-1

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C14H16N2O3/c1-9(2)18-12-6-4-11(5-7-12)14(17)15-13-8-10(3)19-16-13/h4-9H,1-3H3,(H,15,16,17)

InChI Key

VYFNAXPCIIKJKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)OC(C)C

Origin of Product

United States

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